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Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that was discovered in

the process of characterizing the human gene for Vasoactive Intestinal Peptide (VIP). Initially

identified as a co-encoded peptide with VIP, subsequent research has revealed its own distinct

biological activities, most notably its potent interaction with the human calcitonin receptor. This

technical guide provides a comprehensive overview of the discovery, history, and key

experimental findings related to human PHM-27, with a focus on the methodologies and

quantitative data relevant to researchers in the field.

Discovery and Initial Characterization
The discovery of human PHM-27 was a direct result of molecular cloning techniques aimed at

elucidating the precursor for VIP. In 1983, Itoh and colleagues successfully cloned the cDNA for

the human prepro-VIP from a neuroblastoma cell line.[1] Analysis of the nucleotide sequence

revealed that, in addition to VIP, the precursor protein contained a novel 27-amino acid peptide.

This peptide was named PHM-27 due to its N-terminal histidine and C-terminal methionine

residues.[1]

Structurally, PHM-27 shows significant homology to the porcine peptide PHI-27 (Peptide

Histidine Isoleucine), differing by only two amino acids, and also shares a close resemblance to

VIP, placing it within the secretin/glucagon superfamily of peptides.[1][2][3] Further genomic
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studies by Bodner and colleagues in 1985 confirmed that the coding sequences for PHM-27

and VIP are located on two adjacent exons within the same gene on chromosome 6.[4][5]

Experimental Protocols: Gene Cloning and Sequencing
The initial cloning of the prepro-VIP gene, leading to the discovery of PHM-27, involved the

following key steps as described by Itoh et al. (1983) and Bodner et al. (1985):

1. RNA Extraction and cDNA Library Construction:

Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.

Poly(A)+ mRNA was isolated using oligo(dT)-cellulose chromatography.

Double-stranded cDNA was synthesized from the enriched mRNA using reverse

transcriptase and DNA polymerase I.

The cDNA was then inserted into a plasmid vector (e.g., pBR322) to construct a cDNA

library.

2. Library Screening:

The cDNA library was screened using synthetic oligodeoxynucleotide probes. These probes

were designed based on the known amino acid sequence of porcine VIP.

The probes were radiolabeled (e.g., with ³²P) to allow for detection of complementary cDNA

clones through hybridization.

3. Nucleotide Sequencing:

Positive clones were isolated, and the nucleotide sequence of the inserted cDNA was

determined using the Maxam-Gilbert or Sanger sequencing method.

The full amino acid sequence of the prepro-VIP protein, including the previously unknown

PHM-27 sequence, was deduced from the nucleotide sequence.
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Key Biological Activity: Agonism at the Calcitonin
Receptor
A pivotal moment in PHM-27 research occurred in 2004 when Ma and colleagues identified it

as a potent agonist of the human calcitonin receptor (hCTR).[6] This discovery was made

through a functional assay screening a library of nearly 200 peptides against several G-protein

coupled receptors (GPCRs). PHM-27 was found to selectively activate the hCTR with a

potency similar to that of human calcitonin.[6]

Quantitative Data: Receptor Activation
Ligand Receptor Assay Type
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(EC₅₀/Kᵢ)
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Human

Calcitonin
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Functional Assay

(cAMP)

Similar to PHM-

27
[6]

Experimental Protocols: Receptor Activity Assays
1. Receptor Selection and Amplification Technology (R-SAT):

This cell-based functional assay was utilized for the initial high-throughput screening.

The principle of R-SAT involves the transient transfection of cells with a library of GPCRs.

Agonist activation of a specific receptor leads to a signaling cascade that results in a

measurable cellular response, such as cell proliferation. This allows for the identification of

receptor-ligand pairings.

2. Cyclic AMP (cAMP) Assays:

To confirm the findings from the R-SAT screen, cAMP assays were performed.
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Cells stably or transiently expressing the hCTR were incubated with varying concentrations

of PHM-27.

The intracellular accumulation of cAMP, a second messenger produced upon activation of

Gs-coupled receptors like the hCTR, was measured using methods such as

radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

3. Competition Binding Assays:

To determine if PHM-27 binds to the same site as calcitonin, competition binding studies

were conducted.

Membranes from cells expressing the hCTR were incubated with a radiolabeled calcitonin

analog (e.g., ¹²⁵I-salmon calcitonin).

Increasing concentrations of unlabeled PHM-27, human calcitonin, or a known antagonist

were added to compete for binding with the radiolabeled ligand.

The displacement of the radiolabeled ligand was measured to determine the binding affinity

of PHM-27.

Signaling Pathways
The primary signaling pathway activated by PHM-27, through its interaction with the calcitonin

receptor, is the adenylyl cyclase pathway. The calcitonin receptor is a classic Gs-coupled

GPCR.[7]

Workflow for PHM-27 Induced Signaling at the Calcitonin Receptor:
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PHM-27 activates the hCTR, leading to cAMP production.

Historical Perspective and Future Directions
The research on PHM-27 has progressed from its initial discovery as a co-encoded peptide

with VIP to its characterization as a potent agonist at the calcitonin receptor. While the initial

focus of the VIP/PHM-27 precursor was on the actions of VIP, the distinct pharmacology of

PHM-27 suggests it may have its own physiological roles.

Logical Relationship of PHM-27 Discovery and Characterization:
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Progression of PHM-27 research from discovery to future outlook.
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Future research is needed to fully understand the physiological significance of PHM-27. Given

its potent activity at the calcitonin receptor, it may play a role in calcium homeostasis, bone

metabolism, and other functions regulated by calcitonin. Its relationship with VIP and potential

interactions with other receptors also warrant further investigation. The unique pharmacological

profile of PHM-27 makes it a valuable tool for studying the calcitonin receptor and a potential

candidate for the development of novel therapeutics targeting this system.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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